molecular formula C12H12N4S B12531674 Dibenzo[b,d]thiophene-1,2,8,9-tetramine CAS No. 866363-55-5

Dibenzo[b,d]thiophene-1,2,8,9-tetramine

Cat. No.: B12531674
CAS No.: 866363-55-5
M. Wt: 244.32 g/mol
InChI Key: YNARDQOXQPNZHE-UHFFFAOYSA-N
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Description

Dibenzo[b,d]thiophene-1,2,8,9-tetramine is an organic compound that belongs to the class of heterocyclic compounds known as dibenzothiophenes. These compounds consist of two benzene rings fused to a thiophene ring. This compound is characterized by the presence of four amine groups attached to the 1, 2, 8, and 9 positions of the dibenzothiophene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[b,d]thiophene-1,2,8,9-tetramine typically involves multi-step organic reactions. One common method involves the nitration of dibenzothiophene to introduce nitro groups, followed by reduction to convert the nitro groups to amine groups. The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]thiophene-1,2,8,9-tetramine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Dibenzo[b,d]thiophene-1,2,8,9-tetramine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of dibenzo[b,d]thiophene-1,2,8,9-tetramine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiophene: The parent compound without the amine groups.

    Dibenzofuran: Similar structure but with an oxygen atom instead of sulfur.

    Anthracene: Similar tricyclic structure but entirely composed of carbon and hydrogen.

Uniqueness

Dibenzo[b,d]thiophene-1,2,8,9-tetramine is unique due to the presence of four amine groups, which significantly enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

866363-55-5

Molecular Formula

C12H12N4S

Molecular Weight

244.32 g/mol

IUPAC Name

dibenzothiophene-1,2,8,9-tetramine

InChI

InChI=1S/C12H12N4S/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H,13-16H2

InChI Key

YNARDQOXQPNZHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(S2)C=CC(=C3N)N)C(=C1N)N

Origin of Product

United States

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